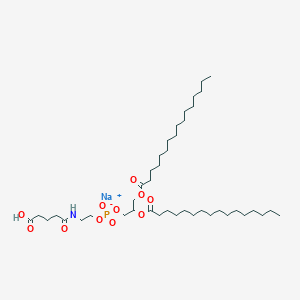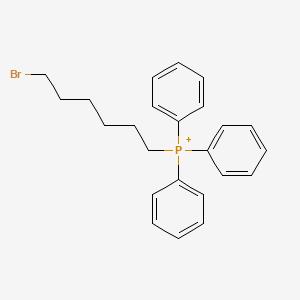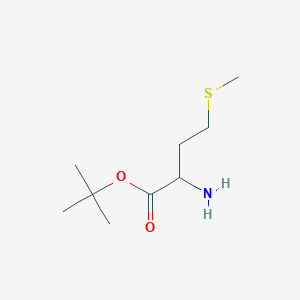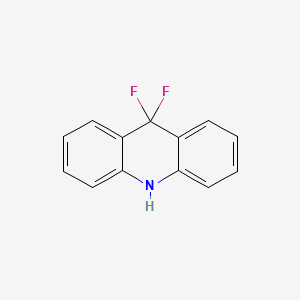
9,9-Difluoro-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Difluoro-9,10-dihydroacridine is a chemical compound with the molecular formula C13H9F2N. It is a derivative of acridine, a nitrogen-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 9,10-dihydroacridine derivatives involves a modular one-pot synthesis. This process includes a selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the olefin formed as an intermediate. The reaction is catalyzed by a combination of hexafluoroisopropanol and triflimide .
Industrial Production Methods
While specific industrial production methods for 9,9-Difluoro-9,10-dihydroacridine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
9,9-Difluoro-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroacridine to its corresponding acridine derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridine derivatives, while reduction can produce various hydrogenated forms of the compound.
科学的研究の応用
9,9-Difluoro-9,10-dihydroacridine has several scientific research applications:
Medicinal Chemistry: Derivatives of 9,10-dihydroacridine have shown strong antibacterial activity against Gram-positive bacteria, including MRSA, VISA, and VRE.
Photophysical Studies: The compound is used in the study of photophysical properties, including fluorescence and delayed fluorescence, which are important for various applications in materials science.
作用機序
The mechanism of action of 9,9-Difluoro-9,10-dihydroacridine in antibacterial applications involves the promotion of FtsZ polymerization and disruption of Z-ring formation at the bacterial cell division site. This interruption in cell division ultimately leads to bacterial cell death . In organic electronics, the compound’s electron-donating properties and potential for chemical modifications make it a valuable component in TADF molecules, enhancing their efficiency and performance .
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but has methyl groups instead of fluorine atoms.
Phenoxazine Derivatives: These compounds share similar photophysical properties and are used in similar applications, such as OLEDs.
Uniqueness
The presence of fluorine atoms in 9,9-Difluoro-9,10-dihydroacridine enhances its chemical stability and alters its electronic properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
特性
CAS番号 |
1204295-55-5 |
|---|---|
分子式 |
C13H9F2N |
分子量 |
217.21 g/mol |
IUPAC名 |
9,9-difluoro-10H-acridine |
InChI |
InChI=1S/C13H9F2N/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8,16H |
InChIキー |
ZGFJELBXRKBSFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)


![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)
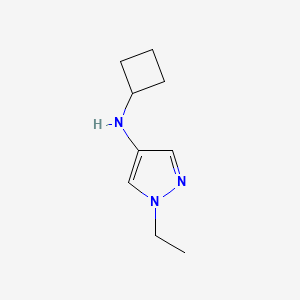
![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

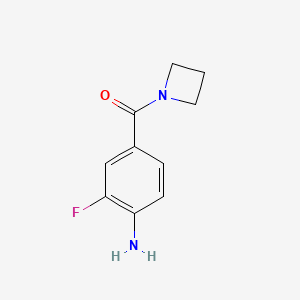

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
